Zinc, hexyliodo-

CAS No.: 152329-33-4

Cat. No.: VC11692929

Molecular Formula: C6H13IZn

Molecular Weight: 277.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 152329-33-4 |

|---|---|

| Molecular Formula | C6H13IZn |

| Molecular Weight | 277.5 g/mol |

| IUPAC Name | hexane;iodozinc(1+) |

| Standard InChI | InChI=1S/C6H13.HI.Zn/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | IOLLEUYLZRBIIU-UHFFFAOYSA-M |

| SMILES | CCCCC[CH2-].[Zn+]I |

| Canonical SMILES | CCCCC[CH2-].[Zn+]I |

Introduction

Chemical Identity and Nomenclature

Molecular and Structural Data

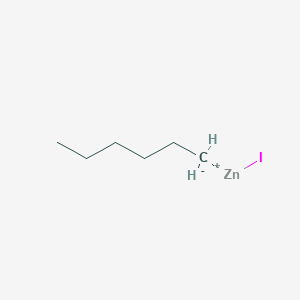

Hexylzinc iodide is characterized by a zinc atom centrally bonded to a hexyl group (C₆H₁₃) and an iodide ion (I⁻). The compound’s molecular formula, C₆H₁₃IZn, reflects its composition, with zinc in the +1 oxidation state. Key identifiers include:

The SMILES notation (CCCCC[CH2-].[Zn+]I) indicates a linear hexyl chain attached to a zinc-iodide moiety, while the InChI Key provides a unique identifier for chemical databases .

Synonyms and Alternate Designations

Hexylzinc iodide is referenced under multiple names in chemical literature:

These synonyms facilitate cross-referencing in databases and publications.

Structural Characteristics

2D and 3D Conformations

The compound’s 2D structure features a tetrahedral geometry around the zinc center, coordinated to the hexyl group and iodide. Computational models from PubChem depict the hexyl chain in an extended conformation, minimizing steric hindrance . The 3D conformer, derived from X-ray crystallography data of analogous organozinc compounds, suggests a slightly distorted tetrahedral arrangement due to the bulkiness of the hexyl ligand .

Spectroscopic Features

While explicit spectroscopic data for hexylzinc iodide is limited in the provided sources, inferences can be drawn from related organozinc species:

-

Infrared (IR) Spectroscopy: Expected Zn–C and Zn–I stretching vibrations in the ranges 400–470 cm⁻¹ and 500–570 cm⁻¹, respectively .

-

Nuclear Magnetic Resonance (NMR): Protons on the β- and γ-carbons of the hexyl group would resonate upfield (δ 0.5–1.5 ppm) due to electron donation from zinc .

Synthesis and Reactivity

Reactivity Profile

Hexylzinc iodide participates in key organic transformations:

-

Nucleophilic Addition: Transfers the hexyl group to electrophilic carbonyl compounds.

-

Cross-Coupling Reactions: Acts as a nucleophile in Negishi couplings with aryl halides, catalyzed by palladium complexes .

Applications in Organic Synthesis

Comparative Analysis with Related Reagents

Hexylzinc iodide offers advantages over other organometallics:

| Reagent | Stability | Reactivity | Typical Solvent |

|---|---|---|---|

| Hexylzinc iodide | Moderate | Tunable | THF |

| Hexylmagnesium bromide | Low | High | Diethyl ether |

| Hexyllithium | Very low | Extreme | Hexane |

Its moderate reactivity allows selective alkylation without side reactions, making it preferable for sensitive substrates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume